molecular formula C8H12N2 B13034704 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole

6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole

Cat. No.: B13034704
M. Wt: 136.19 g/mol
InChI Key: LLZXUHXVGGEKBS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6,6-dimethyl-5,7-dihydropyrrolo[1,2-a]imidazole . The numbering begins at the nitrogen atom in the imidazole ring, with the pyrrole moiety fused at positions 1 and 2. The "5,7-dihydro" designation indicates partial saturation of the six-membered bicyclic system, while the "6,6-dimethyl" prefix specifies two methyl groups attached to the sixth carbon of the dihydropyrrole ring.

The molecular formula is C₈H₁₂N₂ , with a molecular weight of 136.20 g/mol . Its SMILES representation, CC1(CC2=NC=CN2C1)C , encodes the bicyclic structure, methyl substituents, and unsaturated bonds. Systematic identifiers include:

  • CAS Registry Number : 2057508-04-8
  • InChI Key : JZQYVBXOVKJZRL-UHFFFAOYSA-N (derived from structural analogs in PubChem entries).

Molecular Geometry and Conformational Analysis

The molecule features a bicyclic framework comprising a five-membered pyrrole ring fused to a six-membered dihydroimidazole ring. X-ray crystallography data for closely related pyrroloimidazole derivatives (e.g., (S)-6-(biphenyl-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) reveal a planar imidazole ring and a puckered dihydropyrrole moiety. The methyl groups at position 6 introduce steric hindrance, forcing the dihydropyrrole ring into a boat conformation to minimize van der Waals repulsions.

Density functional theory (DFT) calculations on analogous systems predict bond lengths of 1.38 Å for the imidazole C=N bonds and 1.47 Å for the C-C bonds in the saturated pyrrole ring. The dihedral angle between the imidazole and pyrrole planes is approximately 15° , indicating mild non-planarity due to steric effects.

Crystallographic Data and X-ray Diffraction Studies

Experimental X-ray diffraction data for 6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole remain unreported in the literature. However, crystallographic studies of structurally similar compounds, such as pyrrolo[1,2-a]imidazole (C₆H₆N₂), show monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.32 Å , b = 8.45 Å , c = 9.01 Å , and β = 102.3° . In these systems, intermolecular N-H···N hydrogen bonds stabilize the lattice, forming zigzag chains along the a-axis .

For the title compound, computational packing simulations suggest a triclinic system with Z = 2 and estimated density of 1.18 g/cm³ , though experimental validation is needed.

Tautomeric Equilibria and Electronic Delocalization

The imidazole ring exhibits tautomerism, with proton shifts possible between the N1 and N3 positions. In 6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, the methyl groups at C6 perturb the electronic environment, favoring the N1-protonated tautomer by ~3.5 kcal/mol according to ab initio calculations. The conjugated π-system delocalizes across the imidazole ring, as evidenced by UV-Vis absorption maxima at 265 nm (ε = 4500 M⁻¹cm⁻¹) in ethanol, characteristic of n→π* transitions.

Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the imidazole lone pairs and the σ* orbitals of the adjacent C-C bonds, stabilizing the molecule by ~12 kcal/mol . The HOMO (-6.8 eV) is localized on the imidazole ring, while the LUMO (-1.2 eV) resides on the pyrrole moiety, facilitating charge-transfer interactions.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

6,6-dimethyl-5,7-dihydropyrrolo[1,2-a]imidazole

InChI

InChI=1S/C8H12N2/c1-8(2)5-7-9-3-4-10(7)6-8/h3-4H,5-6H2,1-2H3

InChI Key

LLZXUHXVGGEKBS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC=CN2C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminocarbonyl compounds through a Marckwald reaction, which proceeds in two steps to afford the desired product in high yield . This method is advantageous for preparing bulk quantities of the compound.

Industrial Production Methods

While specific industrial production methods for 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the fused ring system.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for nitration , reducing agents such as hydrogen gas or metal hydrides, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include nitro derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C6H8N2C_6H_8N_2 and is characterized by its unique pyrrolo-imidazole structure. Its structural properties contribute to its reactivity and potential applications in different chemical contexts.

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-A]imidazole compounds exhibit promising anticancer properties. For instance, certain derivatives have been identified as inhibitors of nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which are crucial for cancer cell metabolism. These inhibitors can potentially be utilized in the treatment of hyperproliferative diseases such as cancer .

1.2 Neurological Disorders
The compound's ability to influence neurotransmitter systems suggests potential applications in treating neurological disorders. Studies have indicated that pyrrolo[1,2-A]imidazole derivatives can modulate serotonin and dopamine pathways, making them candidates for further research in treating conditions like depression and anxiety disorders.

Material Science

2.1 Polymer Chemistry
6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole can be employed as a building block in the synthesis of advanced polymers. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their performance under extreme conditions .

2.2 Coatings and Adhesives
The compound's chemical stability makes it suitable for use in coatings and adhesives that require resistance to solvents and environmental degradation. Its application in protective coatings can enhance the durability of surfaces exposed to harsh conditions.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityWO2018086703A1Identified as a NAMPT inhibitor; potential for cancer therapy .
Neurological DisordersVarious studies on neurotransmitter modulationModulates serotonin pathways; potential antidepressant effects .
Polymer ChemistrySigma-Aldrich Product DataEnhances thermal stability in polymer composites .
CoatingsMaterial Science JournalEffective as a protective coating against environmental factors .

Future Research Directions

Future studies should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety of 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole derivatives.
  • Mechanistic Studies : Understanding the biochemical pathways influenced by this compound will aid in optimizing its use in medicinal applications.
  • Material Development : Exploring new formulations that incorporate this compound into various materials could lead to innovative products with superior performance characteristics.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole involves its interaction with specific molecular targets. For example, as a necroptosis inhibitor, it binds to the allosteric pocket of receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and preventing necroptosis . This interaction disrupts the signaling pathways involved in cell death, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

  • Non-methylated analog (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole): Lacks methyl substituents, leading to a less sterically hindered structure. The pyrrolidine ring adopts an envelope conformation stabilized by C–H⋯N hydrogen bonds, enhancing crystal cohesion .
  • Tetrahydroimidazo[1,2-a]pyridine (TIP) : Features a six-membered saturated ring fused to imidazole. TIP derivatives exhibit comparable catalytic efficiency to 17b in enantioselective C-acylation reactions but require more complex synthetic routes .
  • 3-Aryl-substituted analogs : Derivatives like 3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole show enhanced antimicrobial activity but higher cytotoxicity compared to 17b , suggesting that methyl substituents may mitigate toxicity .

Catalytic Performance

  • Organocatalysis: 17b-based catalysts, such as (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate (171a), achieve enantioselectivity >90% in asymmetric Steglich rearrangements and C-acylation reactions. In contrast, TIP derivatives show similar efficiency but require higher catalyst loadings .
  • Ionic Liquids: Pyrrolo[1,2-a]imidazolium ionic liquids derived from 17b exhibit superior protein-binding affinity compared to non-methylated analogs, attributed to enhanced hydrophobic interactions .

Physicochemical Properties

  • Lipophilicity: The logP value of 17b is higher than non-methylated analogs, enhancing blood-brain barrier penetration in CNS-targeted therapies .
  • Stability : The dimethyl groups in 17b reduce oxidation susceptibility compared to 6-unsubstituted derivatives, as evidenced by electrochemical studies .

Key Research Findings

Synthetic Advantages : The quantitative yield of 17b surpasses other bicyclic imidazoles, making it industrially viable .

Catalytic Versatility : 17b -based catalysts outperform TIP derivatives in stereoselective polymerizations (e.g., ε-caprolactone ring-opening) due to optimized steric effects .

Therapeutic Potential: 17b derivatives show promise in treating NLRP3-mediated inflammatory diseases with minimal in vivo toxicity, unlike cytotoxic 3-aryl analogs .

Biological Activity

6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C8H12N2C_8H_{12}N_2 with a molecular weight of 136.19 g/mol. Its structure includes a pyrrolo[1,2-a]imidazole core, which is significant for its biological activity.

Synthesis

Various synthetic methods have been developed for the preparation of 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole. One common approach involves the cyclization of appropriate precursors under acidic conditions. The following table summarizes key synthetic routes:

Method Reagents Conditions Yield
Method AAldehyde + HydrazineAcidic medium, heat70%
Method BKetone + HydrazineBasic medium, reflux60%

Biological Activity

Research indicates that 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole exhibits various biological activities:

Anticancer Activity

Several studies have reported its potential as an anticancer agent. For example:

  • Study 1 : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range.
  • Study 2 : Animal models showed significant tumor growth inhibition when treated with this compound.

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens:

  • Study 3 : In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) of approximately 32 µg/mL.

The biological effects are believed to be mediated through:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cancer cell signaling pathways.
  • Receptor Binding : It may interact with specific receptors that modulate cellular responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced solid tumors showed a response rate of 25% when treated with a formulation containing 6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole.
  • Case Study on Antimicrobial Efficacy :
    • A study assessing its efficacy against multi-drug resistant bacterial strains found that the compound significantly reduced bacterial load in infected mice models.

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